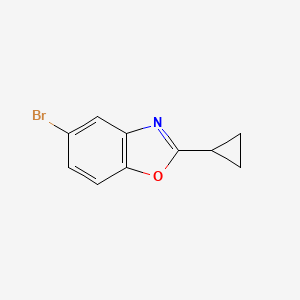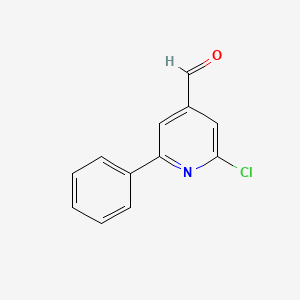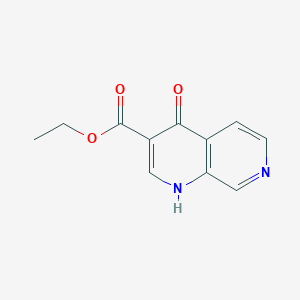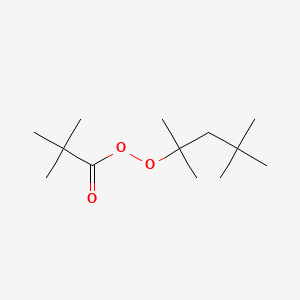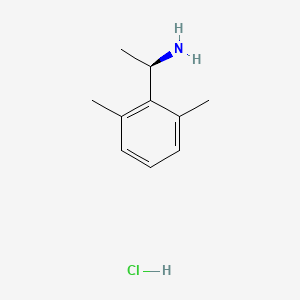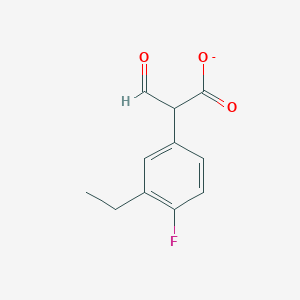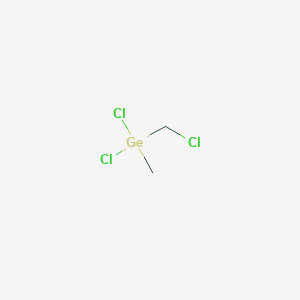
Chloromethylmethyldichlorogermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethylmethyldichlorogermane: is a chemical compound with the molecular formula C2H5Cl3Ge . It belongs to the class of organogermanium compounds and is characterized by the presence of chlorine and germanium atoms in its structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloromethylmethyldichlorogermane can be synthesized through various chemical reactions involving germanium precursors and chloromethylating agents. One common method involves the reaction of germanium tetrachloride (GeCl4) with methyl chloride (CH3Cl) in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Chloromethylmethyldichlorogermane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups, often using nucleophiles such as ammonia (NH3) or alkyl halides .
Major Products Formed: The major products formed from these reactions include germanium oxides, germanium hydrides, and substituted chloromethylmethyldichlorogermanes . These products have various applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Chloromethylmethyldichlorogermane is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of other organogermanium compounds and is used in the study of germanium chemistry.
Biology: The compound is utilized in biological research to investigate the interactions between germanium and biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which chloromethylmethyldichlorogermane exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.
Vergleich Mit ähnlichen Verbindungen
Chloromethylmethyldichlorogermane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include germanium tetrachloride (GeCl4) , methyl chloride (CH3Cl) , and chloromethylsilane (CH3SiCl3) . While these compounds share some similarities in terms of their chemical structure and reactivity, this compound stands out due to its specific combination of chlorine and germanium atoms, which imparts unique properties and applications.
Eigenschaften
IUPAC Name |
dichloro-(chloromethyl)-methylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-6(4,5)2-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYKGAWNPVGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](CCl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700869 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6727-63-5 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

